molecular formula C12H9NO2 B8817642 quinolin-8-yl acrylate CAS No. 34493-87-3

quinolin-8-yl acrylate

Cat. No.: B8817642
CAS No.: 34493-87-3
M. Wt: 199.20 g/mol
InChI Key: XJCKBNNSMUEHQQ-UHFFFAOYSA-N
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Preparation Methods

quinolin-8-yl acrylate can be synthesized through various chemical routes. One common method involves the esterification of quinoline-8-ol with acryloyl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or column chromatography.

In an industrial setting, the production of 8-quinolyl acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 8-quinolyl acrylate in its various applications involves its ability to form stable complexes with metals and other substrates. In fluorescent applications, the compound’s quinoline ring system interacts with light, leading to fluorescence . In cross-coupling reactions, the acrylate group acts as a reactive site for forming new carbon-carbon bonds .

Properties

CAS No.

34493-87-3

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

quinolin-8-yl prop-2-enoate

InChI

InChI=1S/C12H9NO2/c1-2-11(14)15-10-7-3-5-9-6-4-8-13-12(9)10/h2-8H,1H2

InChI Key

XJCKBNNSMUEHQQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Hydroxyquinoline (58.0 g: 0.40 mole) was dissolved in a mixture of toluene (500 ml) and triethylamine (41.4 g; 0.41 mole). Acrylyl chloride (38.0 g; 0.42 mole) was added slowly, while stirring, the reaction temperature beting kept under 30° C. When the addition was complete the mixture was stirred for another 1 hour. The solution was then filtered and washed with a solution of sodium hydrogen carbonate in water followed by water only, and finally the toluene layer was dried with anhydrous sodium sulphate. Some toluene was evaporated off using a rotary evaporator under low pressure. The solution was left in a refrigerator overnight and the solid formed was filtered off. This was identified by infra-red and N.M.R. spectroscopy and microanalysis to be 8-quinolinyl acrylate. Yield 48.6 g (61 percent of the theoretical yield).
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two

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